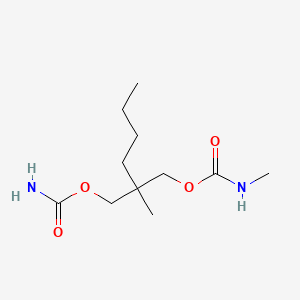
2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate is a chemical compound with the molecular formula C_8H_18O_2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, making it a versatile molecule for different chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-methyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate group. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-propyl-1,3-propanediol
- 2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate
- 2-Butyl-2-ethyl-1,3-propanediol
Uniqueness
2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
25385-00-6 |
|---|---|
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylhexyl] N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-5-6-11(2,7-16-9(12)14)8-17-10(15)13-3/h4-8H2,1-3H3,(H2,12,14)(H,13,15) |
Clé InChI |
PKPLURVGDLZTTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(COC(=O)N)COC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


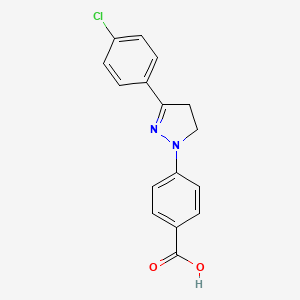
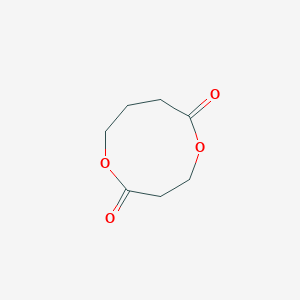

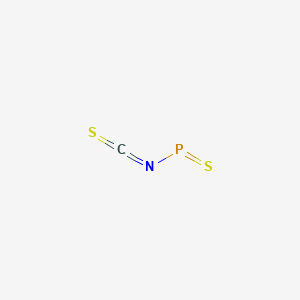
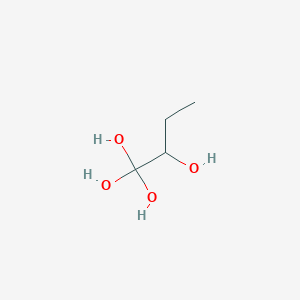
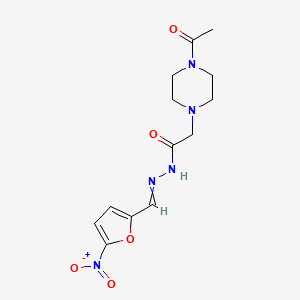


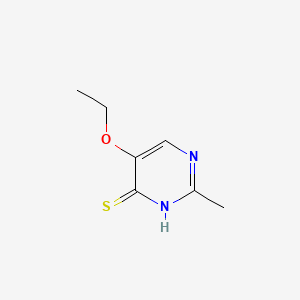
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
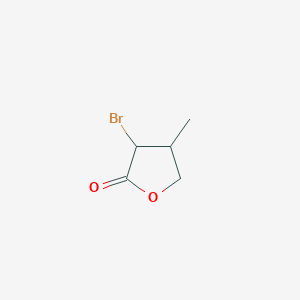
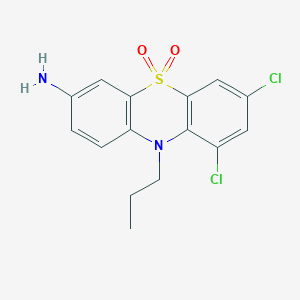
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
